N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine scaffold substituted with an (S)-configured 2-amino-propionyl group.
Structure
3D Structure
Properties
IUPAC Name |
N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-6(10)9(14)12-4-3-8(5-12)11-7(2)13/h6,8H,3-5,10H2,1-2H3,(H,11,13)/t6-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRKYDWIYDBMTC-UUEFVBAFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Pyrrolidine Ring Formation
The pyrrolidine moiety serves as the core structural element of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide. Cyclization reactions employing 1,4-diaminobutane derivatives are commonly utilized, with catalytic systems influencing yield and stereoselectivity. For example, bismuth nitrate pentahydrate has been demonstrated to facilitate cyclization under mild conditions (60–80°C), achieving yields of 68–72% in ethanol/water mixtures . Alternative approaches include the use of 2,5-dimethoxytetrahydrofuran as a precursor, which undergoes acid-catalyzed ring closure to generate the pyrrolidine skeleton .
Critical parameters for optimization include:
-
Temperature : Elevated temperatures (80–100°C) reduce reaction times but may promote side reactions such as oligomerization.
-
Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization rates compared to nonpolar alternatives.
-
Catalyst loading : Bismuth nitrate at 5 mol% provides optimal balance between activity and cost .
Introduction of the (S)-2-Amino-propionyl Group
Stereoselective acylation of the pyrrolidine nitrogen is achieved using (S)-2-((tert-butoxycarbonyl)amino)propanoic acid. Activated ester intermediates, such as N-hydroxysuccinimide (NHS) esters, enable efficient coupling under basic conditions. Triethylamine (2.5 equiv) in dichloromethane at 0°C to room temperature yields the Boc-protected intermediate with >90% diastereomeric excess . Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:3 v/v) liberates the primary amine, which is neutralized with aqueous NaHCO₃ to prevent racemization.
Key considerations :
-
Activating agents : Dicyclohexylcarbodiimide (DCC) or ethyl chloroformate are superior to carbonyldiimidazole (CDI) for NHS ester formation.
-
Reaction monitoring : Thin-layer chromatography (TLC) with ninhydrin staining confirms complete deprotection.
Acetylation of the Secondary Amine
The final acetylation step employs acetic anhydride (1.2 equiv) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. Reaction completion within 2 hours at 25°C is typical, with crude products purified via silica gel chromatography (ethyl acetate/hexane, 1:1) . Nuclear magnetic resonance (NMR) analysis verifies acetylation success, with the acetamide methyl group resonating at δ 2.05–2.10 ppm in the spectrum.
Optimization data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Acetylating agent | AcCl | Ac₂O | Ac₂O |
| Solvent | DCM | THF | THF |
| Catalyst | None | DMAP | DMAP (0.1 equiv) |
| Yield (%) | 62 | 89 | 89 |
Stereochemical Control and Resolution
The (S)-configuration at the propionyl group is preserved through chiral auxiliary strategies. (S)-Boc-alanine is coupled to the pyrrolidine ring using HATU/DIEA in DMF, followed by deprotection and acetylation. Chiral HPLC analysis (Chiralpak IC column, hexane/isopropanol 85:15) confirms enantiomeric purity >98% . Alternative resolution methods include enzymatic kinetic resolution using lipase B from Candida antarctica, though this approach yields <50% of the desired enantiomer.
Industrial-Scale Production Considerations
Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance reproducibility. Key adaptations include:
-
In-line purification : Simulated moving bed (SMB) chromatography replaces traditional column chromatography.
-
Solvent recovery : Distillation units reclaim >95% of THF and DCM.
-
Quality control : In-process analytical techniques (PAT) such as FTIR and Raman spectroscopy monitor reaction progress in real time .
Analytical Characterization
Final product validation requires multi-technique analysis:
-
High-resolution mass spectrometry (HRMS) : Calculated for C₁₁H₁₉N₃O₂ [M+H]⁺: 226.1556; Found: 226.1552 .
-
NMR (400 MHz, CDCl₃): δ 4.32–4.25 (m, 1H, pyrrolidine CH), 3.98 (q, J = 6.8 Hz, 1H, propionyl CH), 2.08 (s, 3H, acetamide CH₃).
-
X-ray crystallography : Monoclinic crystal system (space group P2₁) confirms absolute configuration .
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The products depend on the nucleophile used but can include substituted amides or thioamides.
Scientific Research Applications
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Calculated based on structural similarity; †Exact mass requires confirmation.
Key Observations :
- The thioxo-containing analog () has a significantly higher LogP (2.48), indicating greater lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
- AMG628 (), a larger molecule with trifluoromethyl and benzothiazole groups, demonstrates the diversity of acetamide derivatives in targeting GPCRs .
Pharmacological Targets
- GPCR Modulation : AMG628 and GSK1016790A () are acetamide derivatives targeting GPCRs, suggesting the target compound may share similar receptor-binding profiles due to its acetamide and pyrrolidine groups .
- Ion Channel Interactions : The thioxo analog () may interact with cysteine-rich channels, whereas the benzyl-substituted compound () could exhibit off-target effects due to aromaticity .
Biological Activity
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide, also known by its CAS number 1354026-61-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₇N₃O₂
- Molecular Weight : 199.25 g/mol
- Purity : Minimum 95%
The biological activity of this compound is attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to and modulate the activity of receptors involved in neurotransmission and other physiological processes.
The exact mechanisms remain under investigation, but preliminary studies suggest significant effects on neurotransmitter systems, particularly in the central nervous system (CNS) .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2 to 32 µg/mL . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial activity.
Neuroprotective Effects
Research indicates that compounds with similar structures may offer neuroprotective benefits. For example, studies have shown that related pyrrolidine derivatives can protect against neurotoxic events in animal models, suggesting a possible role for this compound in treating neurological disorders .
Case Studies
- Neurotoxicity Models : In animal studies, compounds structurally related to this compound exhibited protective effects against seizures and other neurotoxic events. These findings point towards a potential therapeutic application in epilepsy and neurodegenerative diseases .
- Antibacterial Screening : A series of pyrrolidine derivatives were synthesized and screened for antibacterial activity. Compounds with similar structural features demonstrated significant activity against various pathogens, suggesting that this compound could also possess similar properties .
Comparative Analysis of Biological Activities
| Compound Name | Structure | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Structure | Potentially effective (similar compounds show MIC 2–32 µg/mL) | Protective in neurotoxic models (preliminary evidence) |
| Related Pyrrolidine Derivative | Similar structure | Effective against Staphylococcus aureus | Neuroprotective effects documented |
Q & A
Q. What are the recommended synthetic routes for N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of pyrrolidine derivatives with chiral amino acid precursors. For example, a method analogous to related compounds involves reacting (S)-2-amino-propionyl chloride with a pyrrolidin-3-yl-acetamide intermediate under mild acidic conditions (e.g., trifluoroacetic acid in toluene at 25–40°C) . Optimization of solvents (e.g., acetonitrile vs. DMF) and bases (e.g., triethylamine vs. potassium carbonate) significantly impacts yield and enantiomeric purity. For instance, triethylamine in acetonitrile at 60°C under inert atmosphere improved yields to ~52%, compared to 29% with potassium carbonate in DMF .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the stereochemistry of the (S)-2-amino-propionyl moiety and the pyrrolidine ring conformation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomeric impurities, critical for verifying >98% enantiomeric excess .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Based on structurally related amides, the compound may pose acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use fume hoods, nitrile gloves, and respiratory protection. Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking medical attention for inhalation exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for this compound across studies?
Methodological Answer: Yield variability often arises from differences in reaction kinetics and purification methods. For example:
- Temperature Control: Reactions at 60°C with triethylamine in acetonitrile improved yields by minimizing side reactions vs. lower temperatures .
- Intermediate Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted precursors, enhancing final purity .
- Catalyst Screening: Asymmetric catalysts like chiral Lewis acids (e.g., BINOL-derived catalysts) may improve stereoselectivity in the acylation step .
Q. What strategies optimize enantiomeric purity during synthesis, particularly for the (S)-configured amino-propionyl group?
Methodological Answer:
- Chiral Auxiliaries: Use (S)-tert-butyl sulfinamide to direct stereochemistry during pyrrolidine functionalization .
- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) in aprotic solvents to selectively hydrolyze undesired enantiomers .
- Asymmetric Catalysis: Palladium-catalyzed allylic amination with chiral ligands (e.g., PHOX ligands) ensures >90% enantiomeric excess .
Q. How does this compound interact with biological targets such as enzymes or receptors, and what methods assess these interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values) to targets like proteases or GPCRs .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) studies .
- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding poses in silico, guided by the compound’s pyrrolidine-acetamide scaffold and hydrogen-bonding motifs .
Data Contradiction Analysis Example
Issue: Conflicting reports on the compound’s solubility in aqueous buffers.
Resolution:
- Experimental Design: Perform parallel solubility tests in PBS (pH 7.4), DMSO, and ethanol.
- Findings: Structural analogs show solubility <0.1 mg/mL in PBS but >50 mg/mL in DMSO due to the hydrophobic pyrrolidine and acetamide groups .
- Mitigation: Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays to maintain bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
